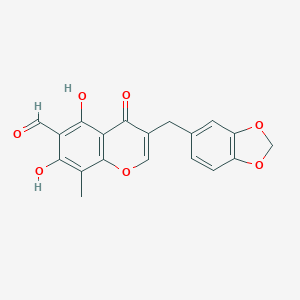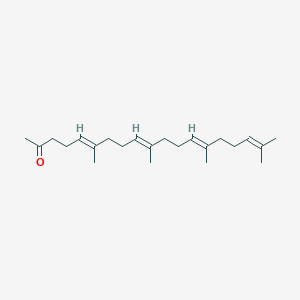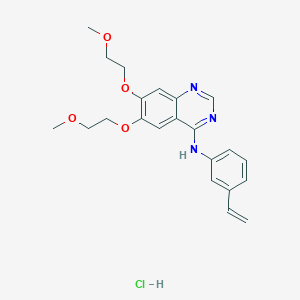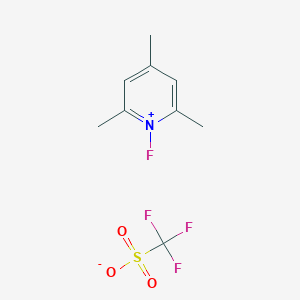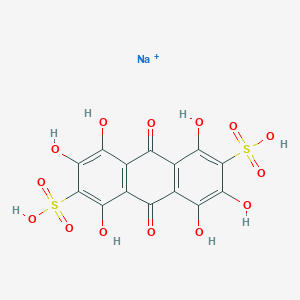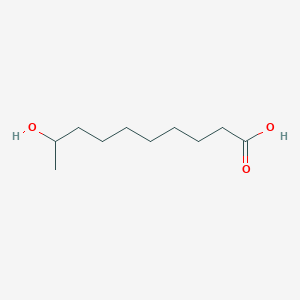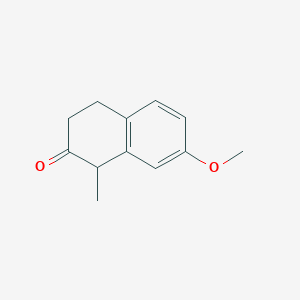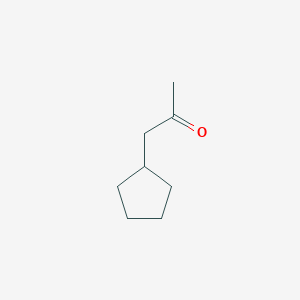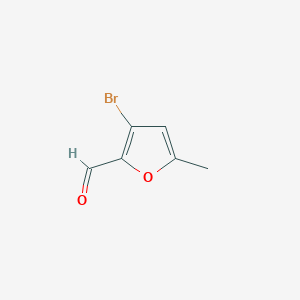![molecular formula C11H24O3Si B058172 Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester CAS No. 105198-38-7](/img/structure/B58172.png)
Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester, also known as tert-Butyldimethylsilyloxyethyl propanoate, is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters. It is commonly used in the field of organic chemistry as a protecting group for carboxylic acids, particularly in the synthesis of peptides and other complex organic molecules.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate involves the formation of a covalent bond between the carboxylic acid and the silyl group. This protects the carboxylic acid from unwanted reactions during subsequent chemical reactions, such as peptide synthesis. The protecting group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid, to reveal the carboxylic acid functionality.
Effets Biochimiques Et Physiologiques
There are no known biochemical or physiological effects of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate, as it is primarily used as a protecting group in organic chemistry reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate as a protecting group is its stability under a wide range of reaction conditions. It is also easily removed using mild acidic conditions, which allows for efficient synthesis of complex organic molecules. One limitation is that the silyl group can be sensitive to certain reaction conditions, such as strong acids or bases, which can lead to unwanted side reactions or degradation of the protecting group.
Orientations Futures
There are many potential future directions for the use of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate in organic chemistry and peptide synthesis. One area of interest is the development of new protecting groups that offer improved stability and selectivity under a wider range of reaction conditions. Another area of interest is the development of new synthetic routes for the production of complex organic molecules, particularly those with therapeutic potential in the fields of medicine and pharmacology. Finally, there is a growing interest in the use of peptides as therapeutic agents, and the development of new peptide synthesis methods using protecting groups such as Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate is an important area of research.
Méthodes De Synthèse
The synthesis method for Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate involves the reaction of propanoic acid with tert-butyldimethylsilyl chloride and triethylamine in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and under an inert atmosphere, such as nitrogen gas, to prevent oxidation or other unwanted reactions.
Applications De Recherche Scientifique
The use of Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl estermethylsilyloxyethyl propanoate as a protecting group for carboxylic acids has numerous scientific research applications. It is commonly used in the synthesis of peptides, which are important molecules in the fields of biochemistry and pharmacology. Peptides are composed of amino acids linked together by peptide bonds, and they play important roles in many physiological processes in the body.
Propriétés
Numéro CAS |
105198-38-7 |
|---|---|
Nom du produit |
Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester |
Formule moléculaire |
C11H24O3Si |
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
ethyl 2-[tert-butyl(dimethyl)silyl]oxypropanoate |
InChI |
InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3 |
Clé InChI |
KOBAXFIJEBLKRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



